N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a naphthalene core, substituted with furan, thiophene, and hydroxyl groups. Its structure combines aromatic and heteroaromatic moieties, which are known to influence electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-21(13-17-7-3-6-16-5-1-2-8-19(16)17)23-15-22(25,18-10-11-26-14-18)20-9-4-12-27-20/h1-12,14,25H,13,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOESGIQJDUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The furan and thiophene intermediates are then coupled with a naphthalene derivative under specific conditions, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent systems to suit large-scale production.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid, while reduction could produce 2-(furan-3-yl)-2-hydroxyethylamine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of specific enzymes or cellular processes critical for bacterial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This activity is likely mediated through interactions with molecular targets involved in cancer cell proliferation and survival .
Enzyme Inhibition
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide has been explored as an inhibitor of specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 3. This enzyme plays a crucial role in steroid metabolism, and its inhibition could have implications for treating hormone-sensitive cancers .
Materials Science
The structural characteristics of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films could be harnessed in electronic devices, enhancing their efficiency and performance .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 1–4 µg/mL for effective strains .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased sub-G1 phase populations, suggesting that the compound effectively triggers programmed cell death pathways in cancer cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural Analogues with Naphthalene Moieties
Key Observations :
- Heterocyclic substituents (e.g., triazole, indole) are linked to diverse bioactivities, such as antimicrobial or antiviral effects .
- The target compound’s unique combination of furan and thiophene may confer distinct electronic properties compared to naphthalene derivatives with single heterocycles.
Thiophene-Containing Analogues
Key Observations :
- The target compound’s hydroxyl and furan groups may introduce steric and electronic contrasts compared to simpler thiophene acetamides.
Furan-Containing Analogues
Key Observations :
- Furan-containing compounds, such as naphthofurans, demonstrate antibacterial activity, suggesting the target compound’s furan moiety may contribute to similar effects .
- The hydroxyl group in the target compound could mimic the bioactivity of oxoindoline derivatives, which are explored for anticancer applications .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its unique structural features, including the presence of furan and thiophene rings, which contribute to its potential biological activities. While specific literature on this compound is limited, insights can be drawn from related compounds and their biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
IUPAC Name: this compound
Molecular Formula: C18H16N2O3S
CAS Number: 2034634-78-9
The compound's structure includes:
- Furan ring : Known for its reactivity and potential biological activity.
- Thiophene ring : Often associated with antimicrobial properties.
- Naphthalenyl group : Imparts additional stability and may enhance biological interactions.
Antimicrobial Properties
Compounds featuring furan and thiophene moieties have demonstrated various biological activities, including antibacterial , antifungal , and anti-inflammatory effects. For instance, derivatives of similar structures have shown significant efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| N-(2-(furan-3-yl)-2-hydroxyethyl) derivatives | Antibacterial | |
| Thiophene-derived compounds | Antifungal | |
| Naphthalene derivatives | Anti-inflammatory |
While specific mechanisms for this compound remain underexplored, compounds with similar structural features often interact with biological targets through:
- Inhibition of enzyme activity : For example, some compounds inhibit neutral sphingomyelinase 2 (nSMase2), which is involved in exosome release critical for cell signaling .
- Disruption of microbial cell membranes : The presence of aromatic rings can enhance membrane permeability, leading to cell lysis in bacteria and fungi.
Case Studies
Research into related compounds provides a glimpse into potential therapeutic applications. For instance:
- A study evaluated the antibacterial activity of thiophene derivatives against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .
- Another investigation focused on the anti-inflammatory properties of naphthalene derivatives, showing promise in reducing inflammation in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
